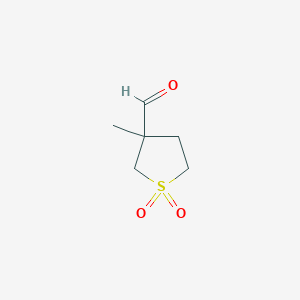

3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiophene derivatives, such as 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide, can be synthesized through various methods. One of the common methods is the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学的研究の応用

Biosynthesis of Aroma Volatile Compounds

Studies reveal the biosynthesis pathways of aroma compounds like 2-Methyltetrahydrothiophen-3-one, highlighting the role of microorganisms and chemical reactions in the aroma of foods and beverages. The detailed biosynthetic pathway was elucidated through feeding experiments, indicating the transformation of specific precursors to aroma compounds via chemical reactions facilitated by the bacterium Chitinophaga Fx7914 (Nawrath et al., 2010).

Organic Synthesis Techniques

Research on the reduction of carboxylic acids to aldehydes presents innovative methods using H2 and Pd/C, showcasing a practical alternative for the preparation of amino aldehydes, crucial for synthesizing biologically active compounds. This method is highlighted for its efficiency and the ability to overcome limitations of traditional approaches (Falorni et al., 1999).

Single Molecule Magnets

The first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in the coordination of paramagnetic transition metal ions led to the discovery of a new {Mn(III)25} barrel-like cluster. This compound exhibits single-molecule magnetic behavior, opening avenues for its use in magnetic storage media and quantum computing (Giannopoulos et al., 2014).

Stereocontrolled Synthesis

The development of methods for the stereocontrolled synthesis of substituted tetrahydrothiophenes, achieving high stereoselectivity and yield, supports the preparation of compounds with significant potential in biochemistry and pharmaceutical science. These methodologies provide a versatile toolkit for the synthesis of functionally diverse tetrahydrothiophene derivatives (Molina Ponce and Overman, 2000).

Catalysis and Chemical Transformations

Research into the catalytic properties of Re(VII) in synthesizing 1,1-dihydroperoxides highlights its efficiency and mildness as a catalyst. This has implications for the synthesis of peroxide-based compounds, which are relevant in various chemical manufacturing processes and potentially in pharmaceuticals (Ghorai and Dussault, 2008).

特性

IUPAC Name |

3-methyl-1,1-dioxothiolane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-6(4-7)2-3-10(8,9)5-6/h4H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEQCESDDUXRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)

![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)

![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)

![Ethyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2872248.png)